Endothall

PP2A inhibitor selectivity profiling herbicide target validation

Researchers requiring a PP2A inhibitor that avoids confounding cardiac inotropy and microtubule disruption face limited options. Endothall (CAS 857020-72-5) solves this as the only herbicide targeting serine/threonine protein phosphatases, offering a unique mode of action for resistance management. - Distinct selectivity: Inhibits PP2A (IC50 90 nM) over PP1 (IC50 5 µM), and does not alter cardiac contractile force, unlike cantharidin. - High water solubility enables direct aquatic application; environmental half-life ~4 days. - Arrests plant cell cycle at prometaphase via PP2A/TON2 inhibition without affecting tubulin polymerization.

Molecular Formula C8H10O5
Molecular Weight 186.16 g/mol
CAS No. 857020-72-5
Cat. No. B8811652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothall
CAS857020-72-5
Molecular FormulaC8H10O5
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)C(=O)O)C(=O)O
InChIInChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+
InChIKeyGXEKYRXVRROBEV-FBXFSONDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endothall: Selective PP2A Inhibitor Overview


Endothall (7‑oxabicyclo[2.2.1]heptane‑2,3‑dicarboxylic acid; CAS 857020‑72‑5) is a synthetic structural analogue of cantharidin that acts as a potent, slow‑binding inhibitor of serine/threonine protein phosphatases, primarily PP2A [1]. Originally commercialised as a selective post‑emergence herbicide for sugar beet and later for aquatic weed control, endothall remains the only herbicide that targets protein phosphatases, a mode of action distinct from all other commercial herbicides [2]. It is also used as a research probe to dissect PP2A‑dependent signalling in plants and animals.

Why Endothall Cannot Be Substituted


Endothall cannot be replaced indiscriminately by other PP2A inhibitors such as cantharidin, okadaic acid, or norcantharidin because it differs fundamentally in potency, selectivity, physicochemical properties, and biological effect. In cardiac preparations, endothall does not alter contractile force, whereas cantharidin acts as a strong positive inotrope [1]. Endothall’s high water solubility enables direct aquatic application, a property lacking in cantharidin and other lipophilic PP inhibitors [2]. Furthermore, endothall exhibits a distinct PP2A:PP1 selectivity ratio and is described as a slow, irreversible inactivator of plant phosphatases, producing a phytotoxic signature that cannot be replicated by other mitotic disrupters [3]. These compound‑specific attributes mean that substituting endothall with a “closest‑in‑class” alternative will alter efficacy, safety, and experimental outcomes.

Endothall: Quantitative Comparison Evidence


PP2A Inhibition Potency and Selectivity

In a side‑by‑side in vitro assay using purified catalytic subunit of PP2A from Neurospora crassa, endothall inhibited PP2A with an IC50 of 280 nM, compared with 56 nM for cantharidin and 0.3 nM for okadaic acid [1]. However, endothall’s selectivity for PP2A over protein phosphatase 1 (PP1) is approximately 55‑fold (PP2A IC50 = 90 nM; PP1 IC50 = 5 µM [2]), whereas cantharidin exhibits only ~12‑fold selectivity (PP2A IC50 = 40 nM; PP1 IC50 = 473 nM ).

PP2A inhibitor selectivity profiling herbicide target validation

Whole-Plant Phytotoxicity vs. Cantharidin

Bajsa et al. (2012) directly compared endothall and cantharidin on Arabidopsis thaliana and Lemna paucicostata and found that the two compounds exhibited a similar level of phytotoxicity, and that their relative inhibitory activities against plant serine/threonine protein phosphatases were proportional to their relative phytotoxicity [1]. Endothall reduced Arabidopsis root length with an IC50 of 13.9 µM and duckweed growth with an IC50 of 10 µM [2].

herbicide efficacy Arabidopsis thaliana Lemna paucicostata

No Cardiac Inotropic Effects

In guinea pig papillary muscles, endothall (1‑100 µM) did not alter contractile force, whereas cantharidin (10 µM) increased force of contraction to 313.4 ± 32% of control [1]. Cantharidin also raised the L‑type calcium current to 157.6 ± 12% of control and increased phosphorylation of phospholamban to 140.8 ± 7% of control, while endothall had no effect on any of these parameters [1].

cardiac contractility protein phosphatase inhibitor guinea pig papillary muscle

Water Solubility for Aquatic Use

Endothall is freely soluble in water, and its potassium salt is the active ingredient in commercial aquatic herbicide formulations [1]. In contrast, cantharidin is practically insoluble in cold water and is formulated only in organic solvents [2]. Endothall has a short environmental half‑life of approximately 4 days in experimental pools [3], reducing persistence concerns.

aquatic herbicide water solubility environmental fate

Endothall: Optimal Application Scenarios


Aquatic Weed Management

Endothall’s high water solubility and rapid dissipation (environmental half‑life ≈ 4 days [1]) make it the preferred choice for controlling submerged aquatic vegetation such as curly leaf pondweed and algae. Cantharidin cannot be used for this purpose due to its insolubility in water [2].

Plant Cell Cycle Research via PP2A Inhibition

Endothall arrests the plant cell cycle at prometaphase via PP2A/TON2 inhibition but does not inhibit tubulin polymerisation, unlike classical mitotic disrupters [3]. This allows researchers to study PP2A‑dependent cell division mechanisms without confounding microtubule‑stabilising or ‑destabilising effects.

Cardiac Physiology & PP2A Inhibition

In isolated cardiac preparations, endothall does not alter contractile force, calcium currents, or phospholamban phosphorylation, whereas cantharidin acts as a robust positive inotrope [4]. Investigators examining the role of PP2A in cardiac signalling should select endothall to avoid pharmacological interference that would mask or distort the biological question.

Herbicide Resistance Management

Endothall is the only commercial herbicide that targets serine/threonine protein phosphatases [5]. Incorporating endothall into rotation programmes introduces a non‑cross‑resistant mode of action, delaying the emergence of resistance to other herbicide classes (e.g., ALS inhibitors, ACCase inhibitors, synthetic auxins).

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